Chemical structure of Boc-Glu(OcHex)-OH.DCHA
Chemical structure of Boc-Glu(OcHex)-OH.DCHA
High-Fidelity Reagent Profile for Boc Solid-Phase Peptide Synthesis (SPPS)
Molecular Architecture & Physicochemical Profile
Boc-Glu(OcHex)-OH.DCHA is a specialized, orthogonally protected amino acid derivative designed for high-precision Boc chemistry. Unlike standard benzyl esters, the cyclohexyl ester (OcHex) provides enhanced steric bulk and lipophilicity, critical for suppressing specific side reactions during peptide assembly.
1.1 Chemical Identity
| Property | Specification |
| Systematic Name | N-α-t-Butyloxycarbonyl-L-glutamic acid γ-cyclohexyl ester dicyclohexylamine salt |
| CAS Number | 73821-98-4 (Salt) / 73821-97-3 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 510.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, Methanol; Insoluble in Water |
| Melting Point | 155–160 °C (Decomposes) |
1.2 Structural Decomposition
The molecule is a salt complex comprising two distinct chemical entities maintained by ionic interaction:
-
The Anionic Component (Active Reagent): Boc-Glu(OcHex)-O⁻
- -Amine Protection: tert-Butyloxycarbonyl (Boc). Labile to Trifluoroacetic acid (TFA).
-
Side-Chain Protection: Cyclohexyl ester (OcHex).[1] Stable to TFA; cleaved by Hydrogen Fluoride (HF).
-
The Cationic Component (Stabilizer): Dicyclohexylammonium⁺ (DCHA⁺)
-
A bulky secondary amine that forces the glutamic acid derivative into a stable, non-hygroscopic crystalline lattice, preventing the formation of oils common with free acid esters.
-
Figure 1: Structural decomposition of the salt complex highlighting the active species vs. the stabilizer.
Critical Application Logic: The "OcHex" Advantage
In standard Boc-SPPS, the side chain of Glutamic acid is typically protected as a Benzyl ester (OBzl). However, Boc-Glu(OcHex)-OH is the superior choice for sequences prone to side reactions.
2.1 Prevention of Pyroglutamate Formation
When the
-
OBzl Risk: The benzyl ester is relatively reactive, increasing the risk of this intramolecular cyclization, which terminates the peptide chain.
-
OcHex Solution: The cyclohexyl group is significantly sterically bulkier than the benzyl group. This steric hindrance effectively blocks the nucleophilic attack of the
-amine, preserving the linear peptide chain.
2.2 Stability Profile
-
TFA Stability: OcHex is completely stable to the 50% TFA/DCM conditions used to remove the Boc group at every cycle.
-
HF Cleavage: OcHex is cleanly removed during the final cleavage step using anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol) at 0°C.
Mandatory Protocol: Desalting (DCHA Removal)
WARNING: You cannot use Boc-Glu(OcHex)-OH.DCHA directly in a coupling reaction. The DCHA counter-ion is a secondary amine. If not removed, it will:
-
React with activated esters (forming truncated byproducts).
-
Alter the pH of the coupling microenvironment.
-
Consume equivalents of your coupling reagents (HBTU, HATU, DIC).
The following protocol converts the stable salt into the reactive free acid immediately prior to use.
3.1 Reagents Required
-
Ethyl Acetate (EtOAc)
-
0.5 M Potassium Hydrogen Sulfate (
) or 10% Citric Acid (aq) -
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (
)
3.2 Step-by-Step Desalting Workflow
-
Suspension: Suspend the required amount of Boc-Glu(OcHex)-OH.DCHA in EtOAc (approx. 10 mL per gram of salt).
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 0.5 M
. Shake vigorously for 2–3 minutes.-
Mechanism: The acid protonates the DCHA (making it water-soluble) and protonates the carboxylate of the amino acid (making it EtOAc-soluble).
-
-
Phase Separation: Allow layers to separate. Collect the organic (top) layer.
-
Extraction: Re-extract the aqueous layer with a small volume of EtOAc to recover any trapped product. Combine organic layers.
-
Wash: Wash the combined organic layer with water (
) and Brine ( ) to remove residual acid. -
Drying: Dry over anhydrous
, filter, and evaporate the solvent in vacuo.-
Result: A viscous, clear oil or glassy solid (The Free Acid). Use immediately.
-
Figure 2: Extraction workflow to isolate the active free acid from the DCHA salt.
Coupling Recommendations
Once desalted, the free acid can be coupled using standard Boc-SPPS protocols.
| Parameter | Recommendation | Notes |
| Coupling Reagents | HBTU/DIEA or DIC/HOBt | Standard activation methods work well. |
| Solvent | DMF or NMP | Ensure the oily free acid is fully dissolved. |
| Activation Time | 2–5 minutes | Pre-activation minimizes racemization. |
| Coupling Time | 30–60 minutes | OcHex adds bulk; slightly longer coupling times than Ala/Gly are beneficial. |
| Monitoring | Kaiser Test (Ninhydrin) | Ensure negative test (yellow) before proceeding. |
References
-
Tam, J. P., et al. (1979). Improved synthesis of 4-methylbenzyl esters of amino acids. Tetrahedron Letters, 20(42), 4033-4036. Link
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][3][4][5] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Bachem Technical Guides. Conversion of a DCHA salt to the free acid. Bachem.com. Link
-
Sigma-Aldrich Product Specification. Boc-Glu(OcHx)-OH.DCHA (Product No. 853029). SigmaAldrich.com. Link
